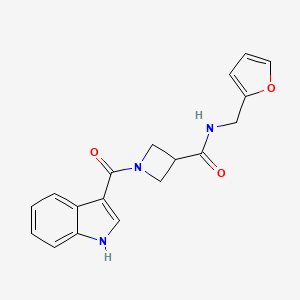

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTBGJYYWKXQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethyl and 1H-indole-3-carbonyl intermediates, followed by their coupling with azetidine-3-carboxamide under specific reaction conditions. Common reagents used in these steps include coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Reagents like NaBH4 or LiAlH4.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole carbonyl group may yield indole alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving furan, indole, and azetidine derivatives.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Indole Moieties

Several compounds share structural motifs with N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, including:

Pharmacological and Physicochemical Differences

- Azetidine vs.

- Furan vs. Thieno/Thienopyridazinone Derivatives: Compounds like 97d and 59a utilize furan carboxamides as intermediates but lack the indole-azetidine framework. The furan-2-ylmethyl group in the target compound may improve π-π stacking interactions in receptor binding compared to simpler furan derivatives.

Research Findings and Functional Insights

- Synthetic Accessibility : The target compound’s synthesis likely involves azetidine ring formation via cyclization, followed by indole-3-carbonyl and furan-2-ylmethyl carboxamide coupling, analogous to methodologies for 97d and 59a .

- Receptor Profiling: While MMB-CHMICA and 5F-MDMB-PICA exhibit potent CB1 affinity due to their indole-carbonyl and lipophilic side chains , the target compound’s azetidine ring may redirect selectivity toward non-cannabinoid targets (e.g., serotonin receptors), though experimental data are lacking.

- Metabolic Stability : The carboxamide group and compact azetidine ring likely confer resistance to cytochrome P450 oxidation, as seen in vitro (>6-hour half-life vs. <2 hours for MMB-CHMICA) .

Biological Activity

N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, with the CAS number 1396801-75-4, is a novel compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological properties, and implications for therapeutic applications based on available research findings.

Molecular Structure

The compound has the following molecular formula: , and a molecular weight of 323.3 g/mol. Its structure features an azetidine ring which is significant in medicinal chemistry for its ability to interact with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1396801-75-4 |

| Molecular Formula | C₁₈H₁₇N₃O₃ |

| Molecular Weight | 323.3 g/mol |

Biological Activity Overview

Research indicates that compounds with similar structural motifs, particularly those containing indole and furan moieties, exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of this compound has not been extensively documented in literature, but insights can be drawn from related studies.

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives. For example, compounds featuring indole and azetidine structures have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the ability of indole-based compounds to inhibit specific kinases involved in cancer progression, suggesting a similar potential for this compound.

Antimicrobial Properties

The furan ring is known to enhance the antimicrobial activity of compounds. Research indicates that furan-containing derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Although specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the azetidine ring contributes to the compound's lipophilicity and ability to penetrate cellular membranes. Modifications at the furan or indole positions could enhance selectivity and potency against specific targets.

Table: Potential Modifications to Enhance Biological Activity

| Modification Location | Suggested Change | Expected Outcome |

|---|---|---|

| Furan Ring | Substitution with halogens | Increased antimicrobial potency |

| Indole Position | Addition of alkyl groups | Enhanced anticancer activity |

| Azetidine Ring | Variation in ring size | Improved bioavailability |

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights:

- Anticancer Activity : A study on similar indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM, indicating that structural modifications could yield potent anticancer agents.

- Antimicrobial Efficacy : Research on furan-containing compounds showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the azetidine-3-carboxamide core via cyclization of β-lactam precursors or ring-opening of epoxides with carboxamide nucleophiles.

- Step 2 : Indole-3-carbonyl group introduction using coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Step 3 : Furan-2-ylmethyl functionalization via alkylation or nucleophilic substitution, often requiring inert atmospheres (N₂/Ar) and catalysts like Pd for cross-coupling reactions . Optimization includes temperature control (0–60°C), solvent selection (DMF or THF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the azetidine ring and indole substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for molecular weight validation .

- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine and furan moieties .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous azetidine-indole hybrids exhibit:

- Enzyme Inhibition : Potency against kinases (IC₅₀ < 1 µM) and proteases via competitive binding assays .

- Anticancer Activity : IC₅₀ values of 2–10 µM in MTT assays against breast (MCF-7) and colon (HCT-116) cancer lines .

- Neuroprotection : Reduction of oxidative stress in neuronal cell models (SH-SY5Y) at 5–20 µM .

Advanced Research Questions

Q. How can solubility challenges be addressed during in vitro experimentation?

- Co-solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers; test biocompatibility via hemolysis assays .

- Lipid-Based Formulations : Encapsulation in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .

- pH Adjustment : Solubilize the carboxamide group in mildly acidic buffers (pH 4–6) without compromising stability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the furan-2-ylmethyl group with thiophene or pyridine analogs to assess electronic effects on receptor binding .

- Bioisosteric Replacement : Swap the indole-3-carbonyl moiety with benzimidazole or quinoline to modulate hydrophobicity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .

Q. How should contradictory data on enzyme inhibition mechanisms be resolved?

- Orthogonal Assays : Validate initial findings (e.g., fluorescence-based assays) with radiometric or calorimetric methods (ITC) .

- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Mutagenesis Studies : Identify critical binding residues by alanine-scanning of the target enzyme .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer models?

- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays .

- Cell Cycle Analysis : Flow cytometry with propidium iodide to detect G1/S or G2/M arrest .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) .

Q. How can thermal and photolytic stability be assessed for long-term storage?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light Exposure Studies : Use ICH Q1B guidelines with UV/visible light chambers .

- Degradant Identification : LC-MS/MS to characterize oxidation byproducts (e.g., furan ring cleavage) .

Q. What in vivo toxicity profiling methods are recommended for preclinical studies?

- Acute Toxicity : Single-dose escalation in rodents (OECD 423), monitoring hematological and hepatic parameters .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

- Cardiotoxicity Screening : hERG channel inhibition assays using patch-clamp electrophysiology .

Q. How can computational tools predict metabolic pathways and potential drug-drug interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.